

Stereochemistry of 1-Methyl-4-oxocyclohexane-1-carbonitrile

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Compound of Interest

Compound Name: 1-Methyl-4-oxocyclohexane-1-carbonitrile

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Abstract

1-Methyl-4-oxocyclohexane-1-carbonitrile is a substituted cyclohexane derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure, dictated by the principles of conformational analysis, combined with its distinct functional groups—a ketone, a nitrile, and a quaternary carbon center—make it an attractive scaffold for the development of novel therapeutic agents. Understanding the stereochemical nuances of this molecule is paramount for controlling its reactivity and leveraging its structural features in rational drug design. This guide provides a comprehensive analysis of its conformational preferences, the stereochemical implications of its synthesis, and the spectroscopic techniques used for its characterization.

Introduction: The Structural Significance of 1-Methyl-4-oxocyclohexane-1-carbonitrile

The cyclohexane ring is a ubiquitous motif in natural products and synthetic molecules, prized for its predictable and well-defined three-dimensional geometry. When substituted, as in the case of **1-methyl-4-oxocyclohexane-1-carbonitrile** (CAS No. 121955-82-6), the molecule is no longer a simple, rapidly interconverting ring but a system where specific spatial arrangements, or conformations, are energetically favored.^{[1][2]} The stereochemistry of this molecule is dominated by the chair conformation of the cyclohexane ring and the energetic cost associated with placing substituents in sterically hindered positions. The interplay between the

quaternary center at C1, bearing both a methyl and a cyano group, and the carbonyl group at C4, creates a unique stereoelectronic environment that dictates its chemical behavior and potential biological interactions.

Conformational Analysis: A Study in Steric Preference

The stereochemistry of **1-methyl-4-oxocyclohexane-1-carbonitrile** is best understood by examining the conformational equilibrium of its cyclohexane ring. Like most substituted cyclohexanes, it predominantly adopts a chair conformation to minimize angular and torsional strain. This leads to a dynamic equilibrium between two distinct chair conformers, achieved through a "ring flip." The key to understanding the molecule's preferred shape lies in analyzing the energetic penalty of placing the C1 substituents in the axial versus the equatorial position.

The energetic cost of placing a substituent in the axial position is primarily due to unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. These gauche-butane-like interactions are known as 1,3-diaxial interactions.^[3] The magnitude of this steric strain is quantified by the substituent's "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.^[4]

Substituent	A-Value (kcal/mol)	Rationale for Steric Strain
Methyl (-CH ₃)	~1.74	The three hydrogen atoms of the methyl group lead to significant 1,3-diaxial interactions. ^{[3][4][5]}
Cyano (-CN)	~0.2	The linear geometry and small radius of the cyano group result in minimal steric clash with axial hydrogens. ^[6]

As the data clearly indicates, the methyl group has a substantially higher A-value than the cyano group, marking it as the sterically bulkier substituent. Consequently, the conformational equilibrium will strongly favor the chair form where the methyl group occupies the more

spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. The cyano group, being less sterically demanding, will preferentially occupy the axial position.

The presence of the sp^2 -hybridized carbonyl carbon at the C4 position introduces a slight flattening of the ring in that region. However, this has a minimal effect on the conformational preference of the substituents at the distant C1 position, which remains governed by the significant difference in their A-values.

Figure 1. Conformational equilibrium of **1-methyl-4-oxocyclohexane-1-carbonitrile**.

Synthesis and Stereochemical Control

A plausible and efficient laboratory synthesis of **1-methyl-4-oxocyclohexane-1-carbonitrile** involves the α -alkylation of a precursor, 4-oxocyclohexane-1-carbonitrile.^[7] This method provides direct access to the target molecule and establishes the critical quaternary carbon center.

Experimental Protocol: Synthesis via α -Alkylation

Objective: To synthesize **1-methyl-4-oxocyclohexane-1-carbonitrile** by methylation of the enolate of 4-oxocyclohexane-1-carbonitrile.

Materials:

- 4-Oxocyclohexane-1-carbonitrile
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Methyl iodide (CH_3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Enolate Formation:
 - To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
 - Add diisopropylamine to the cooled THF.
 - Slowly add n-butyllithium dropwise to the solution. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
 - In a separate flask, dissolve 4-oxocyclohexane-1-carbonitrile in anhydrous THF.
 - Add the solution of 4-oxocyclohexane-1-carbonitrile dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
- Alkylation:
 - Slowly add methyl iodide to the enolate solution at -78 °C.
 - Allow the reaction mixture to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
 - Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure **1-methyl-4-oxocyclohexane-1-carbonitrile**.

Causality and Control: The use of a strong, non-nucleophilic base like LDA at low temperatures is critical. It ensures rapid and complete deprotonation at the carbon alpha to the nitrile group, forming the thermodynamically stable enolate without competing side reactions like addition to the carbonyl or nitrile. The subsequent addition of the electrophile (methyl iodide) results in the formation of the C-C bond, creating the desired quaternary center. This reaction is not stereoselective in creating a new chiral center if the starting material were prochiral in a different way, but it effectively constructs the target carbon skeleton.

Spectroscopic Characterization

The stereochemical features of **1-methyl-4-oxocyclohexane-1-carbonitrile** can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the conformational details of cyclohexane derivatives.[8][9]

- ^1H NMR: Although the C1 carbon lacks a proton, the protons on the rest of the ring provide a wealth of structural information. The protons at C2/C6 and C3/C5 will be split into complex multiplets. Protons in an axial environment are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts due to anisotropic effects.[10] The coupling constants (J-values) between adjacent protons are highly diagnostic of their dihedral angles and thus their stereochemical relationship.
- ^{13}C NMR: The carbon spectrum will show distinct signals for each carbon atom. The chemical shifts provide confirmation of the electronic environment.

Carbon Atom	Expected ^{13}C Chemical Shift (ppm)	Notes
C=O (C4)	~208-212	Typical range for a cyclohexanone carbonyl carbon. [11]
-C≡N	~120-125	Characteristic chemical shift for a nitrile carbon.
Quaternary C (C1)	~35-45	The exact shift is influenced by the attached methyl and cyano groups.
-CH ₃	~20-30	Typical range for a methyl group on a quaternary center.
Ring -CH ₂ -	~30-45	Multiple signals expected for the non-equivalent C2/C6 and C3/C5 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of the key functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)
Ketone (C=O)	~1715 (strong)
Nitrile (C≡N)	~2240 (medium, sharp)

Implications for Reactivity and Drug Development

The defined stereochemistry of **1-methyl-4-oxocyclohexane-1-carbonitrile** is not merely an academic detail; it is a critical determinant of its chemical reactivity and its utility as a molecular scaffold.

- Reactivity: The accessibility of the ketone at C4 to nucleophilic attack is influenced by the ring's conformation. The axial and equatorial approaches to the carbonyl are electronically

and sterically distinct. The bulky equatorial methyl group at C1 does not significantly hinder the C4 position, leaving the ketone reactive.

- **Drug Development:** In medicinal chemistry, molecular shape is paramount for achieving specific and high-affinity binding to biological targets like enzymes or receptors. This molecule provides a rigid, non-planar scaffold. The methyl and cyano groups can be used to probe different pockets of a binding site, while the ketone provides a handle for further chemical modification, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

Conclusion

The stereochemistry of **1-methyl-4-oxocyclohexane-1-carbonitrile** is fundamentally governed by the energetic preference for placing the sterically demanding methyl group in the equatorial position of a chair conformation. This preference, quantifiable through A-values, establishes a well-defined three-dimensional structure. This structural rigidity, combined with its versatile functional groups, makes it a powerful intermediate for synthetic chemists and a valuable building block for drug development professionals seeking to design molecules with precise spatial arrangements. A thorough understanding of its synthesis, conformational dynamics, and spectroscopic signatures is essential for unlocking its full potential in scientific research.

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